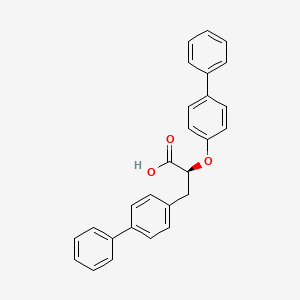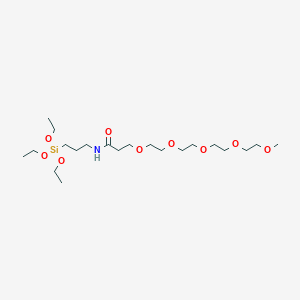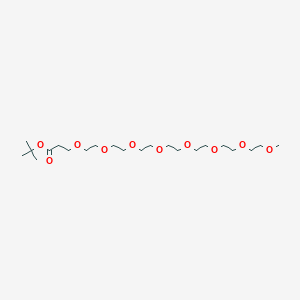
LCL-464
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LCL-464 is an inhibitor of ceramidases.
Aplicaciones Científicas De Investigación
Linac Coherent Light Source (LCLS) Development and Applications
The Linac Coherent Light Source (LCLS) at the SLAC National Accelerator Laboratory, operational since 2009, is the world’s first x-ray free-electron laser (FEL). It provides femtosecond pulses of x-rays with high peak brightness, enabling new domains of ultrafast x-ray science. LCLS has significantly impacted various scientific fields, such as atomic, molecular, and optical physics; condensed matter physics; matter in extreme conditions; chemistry and soft matter; and biology. Its fundamental FEL physics and experimental capabilities have been a milestone in scientific research (Bostedt et al., 2016).
High Repetition Rate X-Ray FELs and Scientific Impact
The LCLS facility's inception has been described as one of the most successful for any new research facility, influencing fields ranging from ultrafast chemistry and catalysis to structural biology and photon science. Its high repetition rate X-ray FELs have opened new frontiers in research, offering unique opportunities and posing significant challenges (Dunne & Schoenlein, 2018).
Plasma Physics and Biomolecular Movies
LCLS's capabilities have enabled experiments like atomic-resolution three-dimensional structure determination of biological macromolecules and particles. The use of x-ray pulses shorter than the time for radiation damage to manifest has been a key advancement in creating molecular movies, a significant leap in plasma physics and biological research (Hau-Riege, 2015).
Luminol-Based Chemiluminescent Signals in Biomedical Science
Luminol chemiluminescence (LCL) is crucial in biomedical and clinical sciences, offering high sensitivity, simplicity, and cost-effectiveness. Its applications include quantifying and detecting macromolecules like proteins and DNA, environmental monitoring, and use in pharmaceuticals for cellular localization and biological tracing (Khan et al., 2014).
Lymphoblastoid Cell Lines (LCLs) in Genetic and Drug Response Research
Lymphoblastoid cell lines (LCLs) are used as a model system for studying human cell genotype-phenotype relationships. They have been utilized in pharmacogenetic experiments, although biological noise and in vitro artifacts can impact results. LCLs have facilitated research in drug response, mRNA levels, and genetic mapping, though challenges remain in managing non-genetic confounders (Choy et al., 2008).
Coherent X-ray Imaging Instrument Development
The LCLS's Coherent X-ray Imaging (CXI) instrument, designed to utilize the LCLS coherent beam, allows high-resolution imaging of sub-micron objects. This instrument offers a flexible optical system and a suite of diagnostics to characterize the beam on every pulse, enabling a range of scientific experiments (Boutet & Williams, 2010).
Single Particle Imaging with LCLS
The LCLS's ability to image individual particles in a single shot using intense femtosecond x-ray pulses has been revolutionary in fields like biological specimen analysis, aerosols, and quantum systems. These capabilities are integral to the roadmap towards achieving atomic resolution in imaging (Aquila et al., 2015).
Propiedades
Nombre del producto |
LCL-464 |
|---|---|
Fórmula molecular |
C23H39N3O5 |
Peso molecular |
437.58 |
Nombre IUPAC |
N-((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)-12-(dimethylamino)dodecanamide |
InChI |
InChI=1S/C23H39N3O5/c1-25(2)17-11-9-7-5-3-4-6-8-10-12-22(28)24-21(18-27)23(29)19-13-15-20(16-14-19)26(30)31/h13-16,21,23,27,29H,3-12,17-18H2,1-2H3,(H,24,28)/t21-,23-/m1/s1 |
Clave InChI |
XXIDLBHGCBHNCF-FYYLOGMGSA-N |
SMILES |
O=C(N[C@H](CO)[C@H](O)C1=CC=C([N+]([O-])=O)C=C1)CCCCCCCCCCCN(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LCL464; LCL 464; LCL-464 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-[4-(2-Methylpropyl)piperazin-1-yl]-2-oxoethyl] 4-methylsulfonyl-3-nitrobenzoate](/img/structure/B1193062.png)
